molecular formula C10H16O3 B2522167 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene CAS No. 1321628-00-5

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene

Cat. No.: B2522167
CAS No.: 1321628-00-5
M. Wt: 184.235
InChI Key: NTKCQUXITLVLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene (CAS: 19685-21-3) is a polyethylene glycol (PEG)-based compound featuring a terminal propargyl (prop-2-ynyl) group and an allyl (prop-1-ene) terminus. Its structure comprises a triethylene glycol backbone with a propargyl ether at one end and an allyl ether at the other. This compound is notable for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer synthesis due to its dual reactive termini.

Properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1,4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKCQUXITLVLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321628-00-5
Record name 3-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}prop-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene typically involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions usually include:

    Temperature: 50-70°C

    Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous feeding of reactants: Propargyl alcohol and ethylene oxide are continuously fed into the reactor.

    Catalyst addition: A base catalyst is added to facilitate the reaction.

    Temperature control: The reaction temperature is maintained within the optimal range.

    Product isolation: The product is isolated through distillation or extraction techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene is C10H16O3. Its structure allows for a range of chemical reactions, making it a versatile building block in organic synthesis. The presence of ether linkages contributes to its solubility and reactivity, while the terminal alkyne group enables participation in click chemistry reactions, which are valuable for bioconjugation and material science applications .

Chemistry

In the field of chemistry, this compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it an essential component in the development of new chemical entities.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts terminal alkyne to carboxylic acids or aldehydesPotassium permanganate, Osmium tetroxide
ReductionReduces alkyne to alkenes or alkanesHydrogen gas with Pd/C catalyst
SubstitutionEther linkages can undergo nucleophilic substitutionSodium hydride, Lithium diisopropylamide

Biology

Research has indicated that this compound may have bioactive properties, making it a candidate for drug discovery. Studies are ongoing to explore its potential therapeutic effects, particularly in the context of anti-cancer and anti-inflammatory activities. The compound's structural features allow it to interact with biological targets effectively.

Case Study: Potential Anti-Cancer Activity

A study investigated the cytotoxic effects of similar compounds on various cancer cell lines. Results suggested that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Research has focused on its anti-inflammatory effects and its ability to modulate pathways involved in disease progression.

Table 2: Therapeutic Potential of this compound

Therapeutic AreaPotential ApplicationFindings
Anti-CancerCytotoxicity against cancer cell linesSelective toxicity observed
Anti-inflammatoryModulation of inflammatory pathwaysPromising preliminary results

Industrial Applications

Beyond academic research, this compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science, where it can be used to synthesize novel materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene involves its interaction with molecular targets through its functional groups. The terminal alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The ether linkages provide flexibility and solubility, enhancing its interaction with biological targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene 19685-21-3 C10H16O4 216.23 Propargyl ether, Allyl ether Click chemistry, radical reactions Polymer synthesis, bioconjugation
Diallyl 2,2'-oxydiethyl dicarbonate 142-22-3 C12H18O7 274.27 Allyl carbonate Hydrolysis, thiol-ene Optical resins, crosslinkers
Propargyl-PEG3-acid 1347760-82-0 C10H16O5 216.23 Propargyl ether, Carboxylic acid Click chemistry, amidation Drug delivery, surface modification
3-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]prop-1-ene 19685-21-3 C10H20O4 216.23 Methoxy ether Non-reactive Solvents, surfactants

Biological Activity

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene, also known by its CAS number 7218-43-1, is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and implications for therapeutic use.

The molecular formula of this compound is C7H12O3C_7H_{12}O_3 with a molecular weight of approximately 144.17 g/mol. The compound features multiple ether linkages, which contribute to its solubility and reactivity in various chemical environments .

1. Interaction with Cellular Targets

Research indicates that compounds similar to this compound can act as PROTAC (Proteolysis Targeting Chimeras) linkers. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. This property makes them valuable in drug development for targeting disease-related proteins .

2. Antimicrobial Properties

Studies have suggested that related compounds exhibit antimicrobial activity, particularly against Gram-negative bacteria. The presence of the propargyl group may enhance membrane permeability, allowing for increased efficacy against bacterial cells .

Case Studies

  • Histone Deacetylase Inhibitors : In a study focusing on nanoparticle delivery systems for histone deacetylase inhibitors (HDACi), compounds with similar ether structures were utilized to improve drug delivery and targeting efficiency in cancer therapy . The incorporation of alkyne functionalities facilitated click chemistry reactions for creating targeted delivery systems.
  • Euphorbia characias Extracts : The compound has been identified in extracts from Euphorbia characias, suggesting potential roles in plant defense mechanisms or secondary metabolite functions. Further exploration into its biological activity could reveal applications in natural product chemistry.

Data Tables

Property Value
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Boiling Point225.6 °C at 760 mmHg
Density1.06 g/cm³
SolubilityMiscible with polar solvents

1. Drug Development

The unique structural features of this compound position it as a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

2. Research Reagent

Due to its solubility and reactivity, this compound can serve as a reagent in various biochemical assays and synthesis processes, particularly in the development of multifunctional polymers and drug delivery systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.